molecular formula C8H6F3NO B3428332 N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine CAS No. 67655-83-8

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

Cat. No.: B3428332
CAS No.: 67655-83-8
M. Wt: 189.13 g/mol
InChI Key: TUKWYJVGKNCDJJ-KPKJPENVSA-N
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Description

N-(2,2,2-Trifluoro-1-phenylethylidene)hydroxylamine is a scientifically significant oxime derivative that functions as an efficient latent acid generator in polymer and materials science research . Its core research value lies in its application in radiation-sensitive mixtures, such as photoresists and other advanced coating formulations . Upon exposure to an energy source, this compound undergoes a reaction that generates a strong Brønsted acid in situ , which can subsequently act as a catalyst for critical chemical transformations. This includes catalyzing the cross-linking of resins or facilitating the cleavage of acid-labile protecting groups, which is a fundamental mechanism in the development of high-resolution imaging materials for electronics and printing technologies . This controlled acid-release property makes it a valuable tool for researchers designing and synthesizing novel stimuli-responsive materials and catalytic systems.

Properties

CAS No.

67655-83-8

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

(NE)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7+

InChI Key

TUKWYJVGKNCDJJ-KPKJPENVSA-N

SMILES

C1=CC=C(C=C1)C(=NO)C(F)(F)F

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2,2,2-trifluoroacetophenone with hydroxylamine . The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime derivative. The reaction can be represented as follows:

C6H5COCF3+NH2OHC6H5C(=NOH)CF3\text{C}_6\text{H}_5\text{COCF}_3 + \text{NH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{C}(=NOH)\text{CF}_3 C6​H5​COCF3​+NH2​OH→C6​H5​C(=NOH)CF3​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylethylidene derivatives.

Scientific Research Applications

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes. The oxime group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal enzyme function and is exploited in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 3-Chloro-N-phenyl-phthalimide

Structural Differences :

  • Core Functional Groups :
    • Target Compound : Contains a hydroxylamine (-NHOH) group linked to a trifluoromethyl-phenyl-ethylidene moiety.
    • 3-Chloro-N-phenyl-phthalimide : Features a phthalimide ring (two carbonyl groups) with a chloro substituent and an N-phenyl group (Fig. 1, ).

Table 1: Structural and Functional Comparison

Property N-(2,2,2-Trifluoro-1-phenylethylidene)hydroxylamine 3-Chloro-N-phenyl-phthalimide
Core Functional Group Hydroxylamine (-NHOH) Phthalimide (isoindole-1,3-dione)
Substituents Trifluoromethyl, phenyl Chloro, phenyl
Key Reactivity Nucleophilic additions, redox reactions Polymerization, thermal stability
Primary Applications Underexplored (potential in medicinal chemistry) Polyimide synthesis
Comparison with N-(2-Methoxyphenyl)hydroxylamine

Structural Differences :

  • Target Compound : Trifluoromethyl group enhances electron-withdrawing effects.
  • N-(2-Methoxyphenyl)hydroxylamine : Methoxy (-OCH₃) group is electron-donating, altering metabolic and electronic properties.

Metabolic Behavior :

  • N-(2-Methoxyphenyl)hydroxylamine is metabolized by hepatic microsomes (CYP enzymes) to form o-anisidine and o-aminophenol. This metabolism is species-dependent, with rabbits showing higher reductive activity than rats.

Table 2: Metabolic and Electronic Comparison

Property This compound N-(2-Methoxyphenyl)hydroxylamine
Substituent Electronic Effect Strong electron-withdrawing (CF₃) Electron-donating (OCH₃)
Metabolic Pathway Likely CYP-mediated reduction (hypothetical) CYP-dependent reduction to o-anisidine
Species-Specific Metabolism Not studied Rabbits > Rats in reductive activity

Biological Activity

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is a compound of increasing interest in the fields of medicinal chemistry and biological research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological molecules. The hydroxylamine functional group can undergo oxidation to form reactive intermediates that may interact with proteins and nucleic acids. This can lead to inhibition of enzymatic activities or modification of cellular components.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress within cells, leading to apoptosis in certain cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:

  • Case Study 1 : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties:

  • Case Study 2 : A study reported that this compound exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-7 (breast cancer)15
AntimicrobialS. aureus32
AntimicrobialE. coli64

Research Applications

The unique properties of this compound make it a valuable candidate for further research in drug development:

  • Drug Design : Its ability to modify biological targets suggests potential as a lead compound for new therapeutics.
  • Biochemical Studies : Used as a probe to study enzyme mechanisms and interactions within cellular pathways.

Q & A

Q. What are the recommended synthetic protocols for N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine, and how can purity be optimized?

Methodological Answer:

  • Synthesis Steps :
    • Condensation Reaction : React 2,2,2-trifluoroacetophenone with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., tetrahydrofuran, THF) under reflux.
    • Base Addition : Introduce triethylamine (Et₃N) to neutralize HCl byproducts and drive the reaction forward.
    • Work-Up : Filter triethylammonium chloride salts, evaporate THF, and purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Purity Optimization :
    • Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.
    • Use recrystallization (e.g., ethanol/water mixture) for further purification.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • Key Techniques :
    • NMR Spectroscopy :
  • ¹H NMR : Confirm the absence of unreacted ketone (δ ~2.5 ppm for CH₃CO) and presence of imine protons (δ ~8.0–8.5 ppm).
  • ¹⁹F NMR : Verify trifluoromethyl group signals (δ ~-60 to -70 ppm).
    2. Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities.
    3. Infrared (IR) Spectroscopy : Identify C=N stretch (~1600–1650 cm⁻¹) and hydroxylamine N–O stretch (~900–950 cm⁻¹) .

Advanced Research Questions

Q. How can enzymatic pathways involved in this compound metabolism be systematically identified?

Methodological Answer:

  • Experimental Design :
    • Microsomal Incubations :
  • Incubate the compound with hepatic microsomes from model species (e.g., rat, rabbit) and NADPH.
  • Terminate reactions at timed intervals (e.g., 0, 15, 30, 60 min) and analyze metabolites via HPLC or LC-MS .
    2. CYP Enzyme Profiling :
  • Use microsomes from animals pre-treated with CYP inducers (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B).
  • Compare metabolite profiles to identify CYP-specific contributions (Table 1) .
CYP Inducer Target CYP Metabolite Ratio (o-Anisidine : o-Aminophenol)
ControlN/A2.0 : 1.0
β-NaphthoflavoneCYP1A1/21.9 : 2.4
PhenobarbitalCYP2B1/21.2 : 1.4

Q. How can contradictory data on metabolite formation across studies be resolved?

Methodological Answer:

  • Critical Factors :
    • pH Sensitivity : Hydroxylamine derivatives undergo pH-dependent spontaneous reactions. Ensure incubations are conducted at physiological pH (7.4) to minimize non-enzymatic degradation .
    • Species Variability : Metabolic pathways differ between species (e.g., rabbit vs. rat microsomes). Cross-validate findings using human-relevant models (e.g., human hepatocytes).
    • Redox Conditions : Include controls without NADPH to distinguish enzymatic vs. non-enzymatic reduction pathways .

Q. What computational strategies can predict this compound reactivity in biological systems?

Methodological Answer:

  • In Silico Approaches :
    • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N–O and C–N bonds to predict metabolic cleavage sites.
    • Molecular Docking : Simulate interactions with CYP450 enzymes (e.g., CYP2E1) to identify binding motifs.
    • QSAR Modeling : Use quantitative structure-activity relationship models to correlate substituent effects (e.g., trifluoromethyl) with metabolic stability .

Q. How can researchers mitigate artifactual byproducts when extracting hydroxylamine derivatives from complex matrices?

Methodological Answer:

  • Artifact Prevention :
    • Avoid Reductive Agents : Hydroxylamine reacts with aldehydes/ketones to form oximes. Use non-reductive extraction buffers (e.g., phosphate-buffered saline).
    • Low-Temperature Processing : Conduct extractions at 4°C to slow reaction kinetics.
    • Mass Spectrometry Validation : Employ high-resolution MS to distinguish artifacts (e.g., N/S-containing adducts) from true metabolites .

Key Considerations for Experimental Design

  • Species-Specific Metabolism : Rat microsomes may underrepresent human metabolic pathways; prioritize humanized models for translational relevance .
  • Stability Testing : Pre-screen compound stability in assay buffers (e.g., PBS, pH 7.4) to avoid false-negative results.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 2
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

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